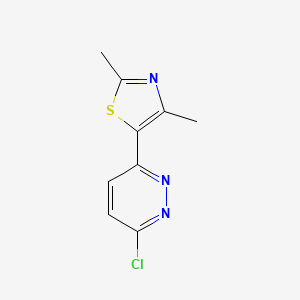

3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

Overview

Description

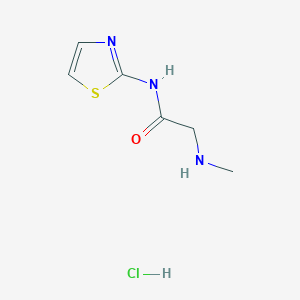

“3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine” is a chemical compound with the molecular formula C9H8ClN3S . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine” are not fully available. The molecular weight is reported to be 225.7 .Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, like the one , have been identified as potent antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazoles make them valuable in research aimed at preventing oxidative stress-related diseases, including neurodegenerative disorders and cancer .

Analgesic and Anti-inflammatory Applications

The compound’s structural similarity to other thiazole derivatives suggests potential analgesic and anti-inflammatory activities. This makes it a candidate for the development of new pain relief medications that could be more effective or have fewer side effects than current options .

Antimicrobial and Antifungal Applications

Thiazole compounds have shown significant antimicrobial and antifungal effects. This particular derivative could be studied for its efficacy against various bacterial and fungal strains, contributing to the fight against antibiotic-resistant infections .

Antitumor and Cytotoxic Applications

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. Investigating this compound in the context of cancer research could lead to the development of novel chemotherapeutic agents .

Neuroprotective Applications

Given the neuroprotective potential of thiazole derivatives, this compound may be useful in studying neurodegenerative diseases. It could play a role in developing treatments that protect nerve cells from damage or degeneration .

Antiviral Applications

Thiazoles have been associated with antiviral activities. This compound could be explored for its potential use in creating new antiviral drugs, especially in the context of emerging viral infections where current treatments are limited .

Mechanism of Action

Target of Action

coli . They also interact with topoisomerase II , and have shown antipromastigote activity .

Mode of Action

Similar compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is characterized by lower binding free energy .

Result of Action

Similar compounds have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

properties

IUPAC Name |

5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEASRKROYFFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241086 | |

| Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105195-25-2 | |

| Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)

![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)

![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)